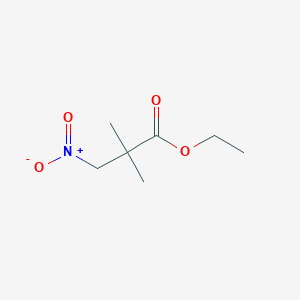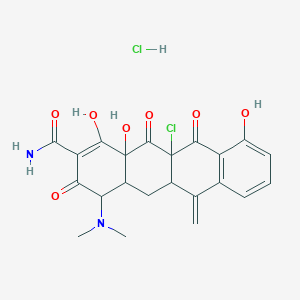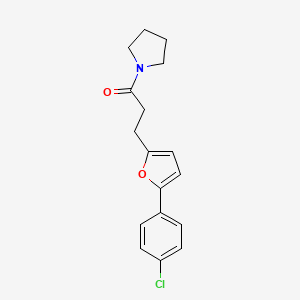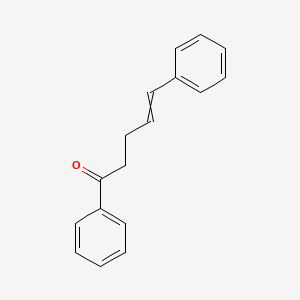
Ethyl 2,2-dimethyl-3-nitropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-dimethyl-3-nitropropanoate is an organic compound with the molecular formula C7H13NO4 It is an ester derivative, characterized by the presence of a nitro group (-NO2) and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-nitropropanoate can be synthesized through the nitration of ethyl 2,2-dimethylpropanoate. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-dimethyl-3-nitropropanoate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles (e.g., amines, alcohols)
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: Ethyl 2,2-dimethyl-3-aminopropanoate
Substitution: Various substituted esters
Hydrolysis: 2,2-Dimethyl-3-nitropropanoic acid and ethanol
Applications De Recherche Scientifique
Ethyl 2,2-dimethyl-3-nitropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2,2-dimethyl-3-nitropropanoate involves its interaction with specific molecular targets. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,2-dimethylpropanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2,2-dimethyl-3-nitropropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propriétés
Numéro CAS |
76173-44-9 |
|---|---|
Formule moléculaire |
C7H13NO4 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
ethyl 2,2-dimethyl-3-nitropropanoate |
InChI |
InChI=1S/C7H13NO4/c1-4-12-6(9)7(2,3)5-8(10)11/h4-5H2,1-3H3 |
Clé InChI |
CXDGMDLJYJCXFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)


![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)

![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)







![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)
